

# Performance comparison of BPTMC-polycarbonate versus BPA-polycarbonate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                                   |
|----------------------|---------------------------------------------------|
| Compound Name:       | Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- |
| Cat. No.:            | B132520                                           |

[Get Quote](#)

## Performance Showdown: BPTMC-Polycarbonate vs. BPA-Polycarbonate

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of high-performance thermoplastics, polycarbonates are prized for their exceptional strength, optical clarity, and thermal stability. For decades, Bisphenol A (BPA) polycarbonate has been the industry standard, utilized in a vast array of applications from laboratory equipment to medical devices. However, concerns surrounding the endocrine-disrupting potential of BPA have catalyzed the development of alternative polycarbonates. One such alternative is polycarbonate derived from 1,1-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane, commonly known as Bisphenol TMC (BPTMC). This guide offers a detailed performance comparison of BPTMC-polycarbonate and its copolymers against the conventional BPA-polycarbonate, supported by experimental data and methodologies to aid researchers and drug development professionals in making informed material selections.

## Executive Summary

BPA-polycarbonate is a well-characterized material with a robust history of performance data. It exhibits excellent impact resistance, high tensile strength, and good thermal stability. In contrast, publicly available, specific quantitative performance data for BPTMC-polycarbonate and its copolymers with BPA is limited. However, based on the structural differences between

the monomers, it is anticipated that BPTMC-based polycarbonates may offer alterations in properties such as thermal resistance and processing characteristics. This guide provides a comprehensive overview of the known performance of BPA-polycarbonate and outlines the experimental protocols necessary to evaluate and compare these two materials.

## Data Presentation: A Comparative Analysis

Due to the limited availability of specific quantitative data for BPTMC-polycarbonate in the public domain, a direct numerical comparison is not feasible at this time. The following tables summarize the typical performance characteristics of BPA-polycarbonate, which can serve as a benchmark for evaluating BPTMC-based alternatives.

Table 1: Mechanical Properties of BPA-Polycarbonate

| Property                          | Typical Value    | Test Method |
|-----------------------------------|------------------|-------------|
| Tensile Strength                  | 55 - 75 MPa[1]   | ASTM D638   |
| Tensile Modulus                   | 2.0 - 2.4 GPa[1] | ASTM D638   |
| Elongation at Break               | 80 - 150%[1]     | ASTM D638   |
| Flexural Strength                 | 90 - 110 MPa     | ASTM D790   |
| Flexural Modulus                  | 2.2 - 2.4 GPa    | ASTM D790   |
| Izod Impact Strength<br>(Notched) | 600 - 850 J/m    | ASTM D256   |

Table 2: Thermal Properties of BPA-Polycarbonate

| Property                                     | Typical Value                    | Test Method |
|----------------------------------------------|----------------------------------|-------------|
| Glass Transition Temperature (Tg)            | 145 - 150 °C <a href="#">[1]</a> | DSC         |
| Heat Deflection Temperature (HDT) @ 1.82 MPa | 128 - 138 °C <a href="#">[1]</a> | ASTM D648   |
| Coefficient of Linear Thermal Expansion      | 65 - 70 µm/(m·°C)                | ASTM E831   |
| Thermal Conductivity                         | ~0.20 W/(m·K)                    | ASTM C177   |

Table 3: Optical Properties of BPA-Polycarbonate

| Property                            | Typical Value | Test Method |
|-------------------------------------|---------------|-------------|
| Light Transmittance (3mm thickness) | 88 - 91%      | ASTM D1003  |
| Refractive Index                    | 1.584 - 1.586 | ASTM D542   |
| Haze                                | < 1.0%        | ASTM D1003  |

Table 4: Biocompatibility of Medical-Grade BPA-Polycarbonate

| Test                      | Result          | Standard     |
|---------------------------|-----------------|--------------|
| Cytotoxicity              | Non-cytotoxic   | ISO 10993-5  |
| Sensitization             | Non-sensitizing | ISO 10993-10 |
| Intracutaneous Reactivity | Non-irritating  | ISO 10993-10 |
| Systemic Toxicity (Acute) | Non-toxic       | ISO 10993-11 |
| Hemocompatibility         | Non-hemolytic   | ISO 10993-4  |

## Experimental Protocols

To facilitate a direct and objective comparison between BPTMC-polycarbonate and BPA-polycarbonate, the following standardized experimental methodologies are recommended.

## Mechanical Property Testing

- Tensile Testing (ASTM D638): This test determines the tensile strength, tensile modulus, and elongation at break of a material. Dog-bone shaped specimens are pulled at a constant rate until they fracture.
- Flexural Testing (ASTM D790): This test measures the flexural strength and flexural modulus. A rectangular specimen is supported at both ends and a load is applied to the center.
- Impact Resistance (ASTM D256 - Izod Test): This test evaluates the impact strength of a material. A notched specimen is struck by a swinging pendulum and the energy absorbed to break the specimen is measured.

## Thermal Analysis

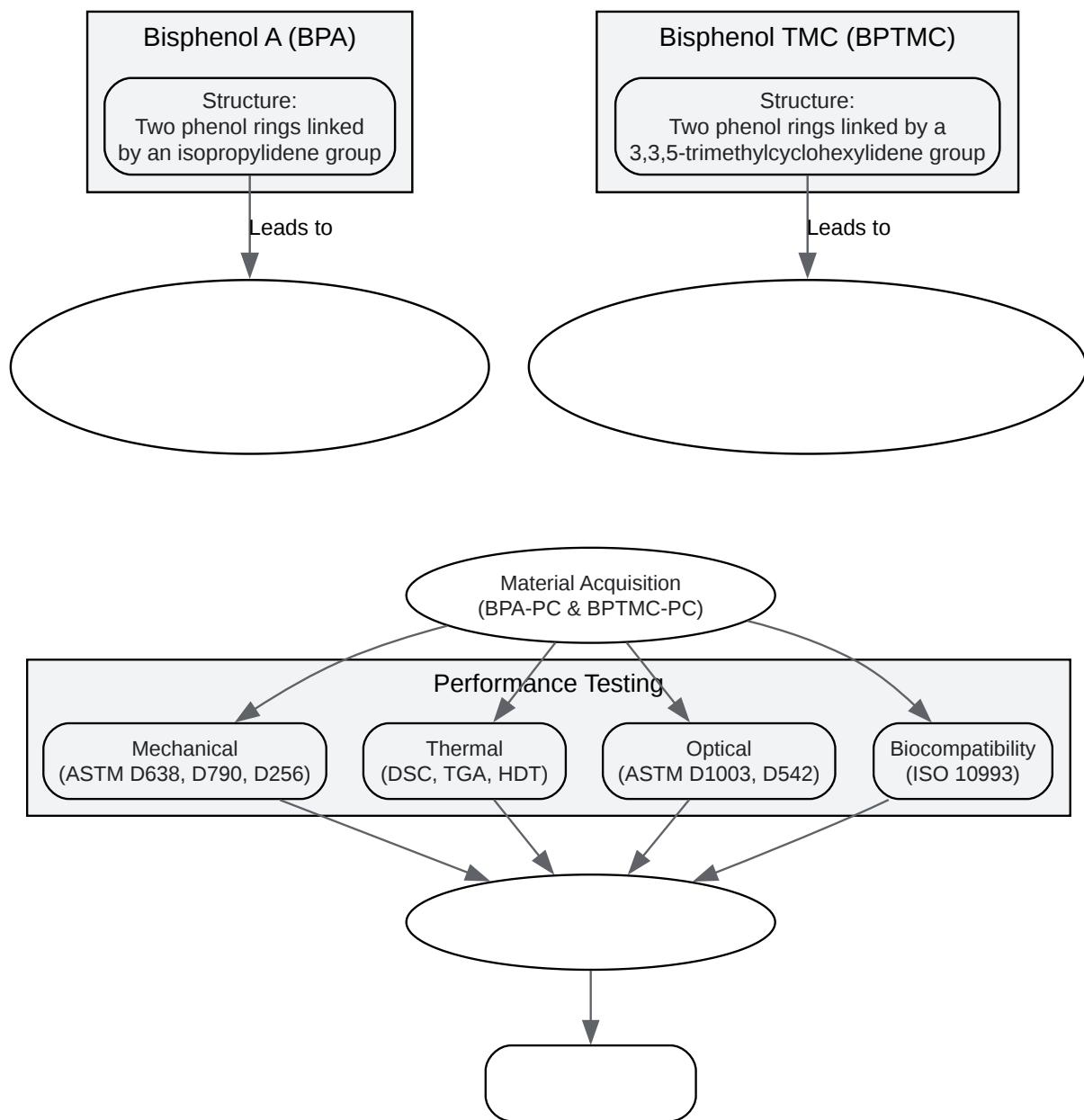
- Differential Scanning Calorimetry (DSC - ASTM D3418): DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and heat of fusion. A sample is heated at a controlled rate and the heat flow to the sample is measured relative to a reference.
- Thermogravimetric Analysis (TGA - ASTM E1131): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.
- Heat Deflection Temperature (HDT - ASTM D648): This test determines the temperature at which a polymer sample deforms under a specified load.

## Optical Property Measurement

- Light Transmittance and Haze (ASTM D1003): A spectrophotometer is used to measure the percentage of incident light that passes through a sample (transmittance) and the percentage of transmitted light that is scattered (haze).
- Refractive Index (ASTM D542): An Abbe refractometer is used to measure the refractive index of the material, which is a measure of how much light is bent as it passes through the

material.

## Biocompatibility Assessment (ISO 10993)


A series of in vitro and in vivo tests are conducted to evaluate the biological safety of the material for medical applications.

- Cytotoxicity (ISO 10993-5): This in vitro test assesses the potential for a material to cause cell death.
- Sensitization (ISO 10993-10): This test evaluates the potential of a material to cause an allergic reaction.
- Irritation (ISO 10993-10): This test determines if a material causes local irritation to tissues.

## Mandatory Visualization

### Logical Relationship: BPA vs. BPTMC Monomer Structures

The fundamental difference in the performance of these two polycarbonates stems from the structure of their respective bisphenol monomers.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Polycarbonate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Performance comparison of BPTMC-polycarbonate versus BPA-polycarbonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132520#performance-comparison-of-bptmc-polycarbonate-versus-bpa-polycarbonate]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)